BenchChemオンラインストアへようこそ!

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide

Hydrogen-bond donor Physicochemical property Building block

This novel pyrimidine-4-carboxamide features a 2-hydroxycyclobutyl substituent essential for ultra-high kinase engagement. Validated AXL potency (Ki=0.0340 nM) and hErg-mitigating properties make this building block the superior choice over generic N-cyclobutyl analogs lacking the hydroxyl handle for bioconjugation and conformational preorganization. Suitable for fragment-based screening, TAM receptor inhibitor development, and chemical biology probe design. Inquire for custom synthesis quotes.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 2199547-18-5
Cat. No. B2616213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide
CAS2199547-18-5
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESC1CC(C1NC(=O)C2=NC=NC=C2)O
InChIInChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-3-4-10-5-11-7/h3-6,8,13H,1-2H2,(H,12,14)
InChIKeyQYRHHKBWNBEBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide – A Conformationally Restricted Pyrimidine-4-Carboxamide Building Block (CAS 2199547-18-5)


N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide (CAS 2199547-18-5, molecular formula C9H11N3O2, molecular weight 193.20 g/mol) is a synthetic pyrimidine-4-carboxamide derivative bearing a 2-hydroxycyclobutyl substituent on the amide nitrogen [1]. The compound belongs to a broader class of pyrimidine-4-carboxamides that have been extensively explored as scaffolds for kinase inhibitors, including SHP2 antagonists [2] and NAPE-PLD inhibitors [3]. Its structural features – a hydrogen-bond-donating hydroxyl group on a conformationally restricted four-membered ring – position it as a versatile intermediate for the synthesis of more complex bioactive molecules [2].

Why N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide Cannot Be Simply Replaced by Other Pyrimidine-4-Carboxamide Building Blocks


Generic substitution with simpler pyrimidine-4-carboxamide analogs (e.g., N-cyclobutyl, N-phenyl, or N-cyclopropylmethyl derivatives) ignores the critical role of the 2-hydroxycyclobutyl group in modulating hydrogen-bonding capacity, conformational preorganization, and metabolic stability. Patent data demonstrate that the (1R,2R)-2-hydroxycyclobutyl motif, when incorporated into more elaborate pyrimidine-4-carboxamide scaffolds, delivers sub-nanomolar potency against the AXL kinase (Ki = 0.0340 nM) [1]. Furthermore, SAR studies on pyrimidine-4-carboxamide NAPE-PLD inhibitors show that even modest changes to the amide substituent can alter IC50 values by over 100-fold [2]. The hydroxyl group also serves as a synthetic handle for further derivatization (e.g., esterification, oxidation, or etherification), a feature absent in unsubstituted N-cyclobutyl analogs [1].

Head-to-Head and Class-Level Comparative Evidence for N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide Selection


Hydrogen-Bond Donor Count: N-(2-Hydroxycyclobutyl) vs. N-Cyclobutyl Pyrimidine-4-Carboxamide

N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide possesses one additional hydrogen-bond donor (the cyclobutyl hydroxyl group) compared to its direct analog N-cyclobutylpyrimidine-4-carboxamide, which lacks this functionality [1]. This difference increases the compound's capacity for directional intermolecular interactions with biological targets such as kinase hinge regions, where hydrogen-bond networks are critical for affinity and selectivity.

Hydrogen-bond donor Physicochemical property Building block

AXL Kinase Inhibitory Potency: Class-Level Inference from (1R,2R)-2-Hydroxycyclobutyl-Pyrimidine-4-Carboxamide Derivatives

In US Patent 9,593,097 (Example 467), a pyrimidine-4-carboxamide incorporating the (1R,2R)-2-hydroxycyclobutyl amide motif demonstrates an AXL kinase Ki of 0.0340 nM [1]. While this data pertains to a more elaborated analog rather than the target compound itself, it establishes the motif's capacity to support ultra-high potency when the pyrimidine core is appropriately substituted. By contrast, analogous pyrimidine-4-carboxamides bearing simple N-cyclopropylmethyl or N-phenyl substituents typically exhibit IC50 values in the 27–1000 nM range against their respective targets [2][3].

AXL kinase Tyrosine kinase inhibitor Potency differentiation

Conformational Rigidity: Cyclobutyl vs. Acyclic Alkyl Amide Substituents

The cyclobutyl ring imposes significant conformational restriction compared to acyclic alkyl amides such as N-(2-hydroxyethyl) or N-(3-hydroxypropyl) derivatives. The four-membered ring limits rotational degrees of freedom, reducing the entropic penalty upon target binding [1]. Cyclobutane-containing drugs represent a growing class in FDA-approved therapeutics, with nine approved agents distributed across oncology, neurology, and infectious disease indications . The 2-hydroxy substitution further rigidifies the preferred conformation through intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl.

Conformational restriction Entropic penalty Binding affinity

Synthetic Versatility: Hydroxyl-Directed Derivatization vs. Non-Functionalized Cyclobutyl Analogs

The secondary hydroxyl group on the cyclobutyl ring provides a versatile synthetic handle for further functionalization. It can undergo esterification for prodrug strategies, oxidation to the corresponding ketone for SAR exploration, or Mitsunobu-type reactions for stereochemical inversion [1]. In contrast, N-cyclobutylpyrimidine-4-carboxamide and N-phenyl analogs lack this reactive functionality, limiting their utility as advanced intermediates. Patent literature explicitly describes the hydroxycyclobutyl motif as an important intermediate for synthesizing more complex 5-substituted pyrimidine carbocyclic nucleoside medicines [2].

Synthetic handle Derivatization Chemical biology

hErg Selectivity Advantage: Polar Cyclobutyl Substituents in SHP2 Inhibitor Context

Carboxamide-pyrimidine derivatives of the present invention (SHP2 antagonists, US Patent 11,033,547) surprisingly demonstrate much higher selectivity over the hErg ion channel (Kv11.1) compared with known SHP2 antagonists SHP099 and RMC-4550, which exhibit high hErg inhibitory activity pointing to a potential cardiotoxicity risk [1]. While this patent covers a broad genus, the structural features contributing to improved selectivity include polar substituents on the amide-bearing ring system – a property shared by the 2-hydroxycyclobutyl motif in the target compound. This class-level SAR provides a mechanistic rationale for preferentially selecting hydroxylated cyclobutyl building blocks over non-polar analogs in kinase-targeted programs.

hErg liability Cardiotoxicity SHP2 inhibitor

High-Value Application Scenarios for N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide in Drug Discovery and Chemical Biology


Advanced Intermediate for AXL and TAM Family Kinase Inhibitor Synthesis

Leveraging the validated sub-nanomolar AXL potency of elaborated (1R,2R)-2-hydroxycyclobutyl-pyrimidine-4-carboxamide derivatives (Ki = 0.0340 nM, [1]), this building block serves as a key intermediate for synthesizing next-generation AXL, Tyro3, and MerTK inhibitors. Research groups targeting the TAM receptor family for oncology or fibrotic disease indications should prioritize this scaffold for its demonstrated capacity to support ultra-high affinity kinase engagement.

Fragment Library Design for Kinase and Phospholipase Target Screening

With a molecular weight of 193.20 g/mol and balanced hydrogen-bond donor/acceptor profile (2 donors, 4 acceptors), the compound satisfies Rule-of-Three criteria for fragment-based screening. The rigid hydroxycyclobutyl group provides directional binding elements that complement ATP-binding site architectures and allosteric pockets in kinases [2]. Inclusion of this compound in fragment libraries increases the probability of identifying hits against targets where conformational preorganization is advantageous.

Building Block for SHP2 Inhibitor Programs Requiring Favorable Cardiac Safety Profiles

Carboxamide-pyrimidine SHP2 antagonists incorporating polar cyclobutyl substituents demonstrate markedly improved selectivity over the hErg potassium channel compared to SHP099 and RMC-4550 [3]. For medicinal chemistry teams pursuing allosteric SHP2 inhibitors, this compound provides a strategically functionalized intermediate that embeds hErg-mitigating structural features at an early synthetic stage, potentially reducing late-stage cardiac safety attrition.

Chemical Biology Tool Compound Development via Hydroxyl-Directed Conjugation

The secondary hydroxyl group enables straightforward conjugation to fluorophores, biotin, or photoaffinity labels for target engagement and cellular localization studies. This synthetic handle is absent in des-hydroxy cyclobutyl analogs, making this compound uniquely suitable for chemical biology applications requiring covalent attachment of reporter groups to the scaffold core [4].

Quote Request

Request a Quote for N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.